molecular formula C13H19N B12006245 N-(cyclohexylmethyl)aniline

N-(cyclohexylmethyl)aniline

Cat. No.: B12006245
M. Wt: 189.30 g/mol
InChI Key: HXKFBZNJRZNEMJ-UHFFFAOYSA-N
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Description

Historical Context of N-Substituted Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, has been a cornerstone of industrial and synthetic organic chemistry since its initial isolation. researchgate.netwikipedia.org Its derivatives, particularly those substituted at the nitrogen atom, are central to the production of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orgsci-hub.se The journey of N-substituted aniline derivatives began with classical methods that are still fundamental to organic chemistry.

Historically, the primary methods for synthesizing N-alkylanilines were direct N-alkylation and reductive amination. Direct alkylation, first reported by A.W. Hoffmann in 1850, involves the reaction of an amine with an alkyl halide. acs.org While straightforward, this method can suffer from a lack of selectivity, often leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, another classical approach, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine.

The 20th century saw the advent of more sophisticated and selective methods. The development of transition-metal-catalyzed cross-coupling reactions revolutionized C–N bond formation. The Buchwald-Hartwig amination and the Ullmann condensation, for instance, enabled the efficient coupling of aryl halides with amines, greatly expanding the scope of accessible N-substituted aniline derivatives. rsc.orgacs.org These reactions are pivotal in the synthesis of complex molecules and heterocycles. acs.org

The continuous evolution of synthetic methodologies reflects a drive towards greater efficiency, selectivity, and functional group tolerance. rsc.org Modern strategies often focus on atom-economical processes like the hydroamination of olefins, which directly adds an N-H bond across a C=C double bond. acs.org This rich history provides the foundation upon which the synthesis and study of specific derivatives like N-(cyclohexylmethyl)aniline are built.

Synthetic Method Description Typical Reagents
Direct Alkylation A nucleophilic substitution where the amine attacks an alkyl halide. acs.orgAniline, Cyclohexylmethyl bromide, Base
Reductive Amination Condensation of an amine with a carbonyl compound followed by reduction. rsc.orgAniline, Cyclohexanecarboxaldehyde (B41370), Reducing agent (e.g., NaBH₄)
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction. acs.orgAryl halide/triflate, Amine, Palladium catalyst, Ligand, Base
Hydroaminoalkylation The addition of an amine and a hydrocarbon to an alkene. acs.orgacs.orgAniline, Cyclohexene (B86901), Catalyst

Significance of the this compound Structural Motif in Advanced Synthesis

In the context of advanced synthesis, specific molecular fragments are often viewed as "synthons"—structural units within a molecule that can be formed or assembled by known synthetic operations. mdpi.com The this compound motif is a valuable building block whose significance stems from the unique combination of its constituent parts.

The cyclohexylmethyl group is a non-polar, bulky substituent. Its incorporation into a molecule significantly increases lipophilicity, a property that can influence solubility and membrane permeability in biological systems. The steric hindrance provided by the cyclohexyl group can also direct the course of subsequent reactions, offering a degree of stereochemical control or altering the reactivity of the adjacent amine.

The this compound structure is a key intermediate in the synthesis of more complex molecular architectures. For example, research has demonstrated its formation through catalytic reductive amination of cyclohexanecarboxaldehyde with aniline and through hydroaminoalkylation of cyclohexene. acs.org These methods are part of a broader effort to develop sustainable and efficient catalytic systems. acs.org Furthermore, the core structure is found within larger, biologically active compounds. Its derivatives have been incorporated into potential antitubercular agents and other complex heterocyclic systems, highlighting its utility as a scaffold in medicinal chemistry. ntnu.noacs.org The synthesis of these target molecules often relies on the reactivity of the aniline nitrogen, which can participate in cyclization, amidation, or further substitution reactions. evitachem.comresearchgate.net

Scope and Research Objectives

Current and future research involving this compound and related structures is guided by several key objectives. A primary focus is the development of novel and sustainable synthetic protocols. This includes the design of new catalysts that can achieve the synthesis of this compound under milder conditions, with higher yields, and with reduced environmental impact. acs.org

Another major research avenue is the exploration of this motif as a foundational element in the synthesis of new functional molecules. uniurb.it By modifying the aniline ring or the cyclohexyl group, chemists can fine-tune the electronic and steric properties of the molecule, leading to the creation of libraries of compounds for screening in various applications, from materials science to drug discovery. core.ac.ukacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclohexylmethyl)aniline

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2

InChI Key

HXKFBZNJRZNEMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Cyclohexylmethyl Aniline

Catalytic Approaches to N-(cyclohexylmethyl)aniline Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both reductive amination and hydroaminoalkylation strategies rely on catalysts to facilitate the formation of the crucial carbon-nitrogen bond.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of this compound synthesis, this involves the condensation of aniline (B41778) with cyclohexanecarboxaldehyde (B41370), followed by the reduction of the resulting imine intermediate.

The initial step in this reductive amination sequence is the acid-catalyzed condensation of aniline and cyclohexanecarboxaldehyde to form an N-cyclohexylmethylidene-aniline imine. This is an equilibrium process where the removal of water drives the reaction towards the imine product. The subsequent in-situ reduction of this imine is crucial for obtaining the desired this compound. Various reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.

Reactant 1Reactant 2CatalystReducing AgentSolventTemperature (°C)Yield (%)
AnilineCyclohexanecarboxaldehydeAcid catalystH₂Ethanol25-50High

Note: This table represents typical conditions for reductive amination and specific yields can vary based on the catalyst and detailed reaction parameters.

Transition metal catalysts are instrumental in the reduction of the imine intermediate formed from the condensation of aniline and cyclohexanecarboxaldehyde. Ruthenium and palladium complexes are particularly effective for this transformation due to their ability to activate hydrogen and facilitate the hydrogenation process under mild conditions.

Ruthenium Catalysts: Ruthenium complexes, such as those supported on carbon or other materials, have demonstrated high activity in reductive amination reactions. For instance, a simple catalyst like RuCl₂(PPh₃)₃ can effectively catalyze the reductive amination of various aldehydes and ketones, showcasing the potential for its application in the synthesis of this compound. scribd.com These catalysts are often valued for their functional group tolerance and can operate under industrially viable conditions. scribd.com

Palladium Catalysts: Palladium, particularly palladium on carbon (Pd/C), is a widely used and robust catalyst for hydrogenations, including the reduction of imines. In a related synthesis, palladium-catalyzed reductive coupling of phenols with anilines has been shown to produce cyclohexylamine (B46788) derivatives, indicating the utility of palladium catalysts in forming the N-cyclohexyl moiety. colab.ws The mechanism of palladium-catalyzed reductive amination typically involves the oxidative addition of the imine to the palladium center, followed by hydrogenation and reductive elimination of the amine product.

CatalystCatalyst Loading (mol%)Hydrogen SourcePressure (bar)Temperature (°C)
RuCl₂(PPh₃)₃1-5H₂10-5080-120
Pd/C5-10H₂1-1025-80

Note: The conditions presented are general for reductive aminations using these catalysts and may require optimization for the specific synthesis of this compound.

Hydroaminoalkylation Pathways

Hydroaminoalkylation presents an atom-economical alternative for the synthesis of amines. This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. For the synthesis of this compound, this would conceptually involve the reaction of an aniline derivative with a cyclohexene (B86901) precursor.

The hydroaminoalkylation of cyclohexene with N-methylaniline would directly yield N-cyclohexyl-N-methylaniline, a related but distinct product from this compound. To obtain the target molecule via this route, a reaction between aniline and methylenecyclohexane (B74748) would be required. While the direct hydroaminoalkylation of cyclohexene with aniline to form N-cyclohexylaniline has been studied, the specific reaction leading to this compound via a hydroaminoalkylation pathway is less commonly reported. However, the successful hydroaminoalkylation of terminal alkynes with N-methylaniline has been demonstrated, suggesting the feasibility of similar reactions with appropriately chosen alkene substrates and catalysts. nih.gov

The mechanism of transition metal-catalyzed hydroaminoalkylation is highly dependent on the metal center and the ligands involved. Generally, for late transition metals, the catalytic cycle may involve the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-amide bond. Subsequent protonolysis of the resulting metal-alkyl intermediate would then release the amine product and regenerate the active catalyst.

For early transition metals, the mechanism often proceeds through a metal-imido intermediate or involves a [2+2] cycloaddition between the metal-amide bond and the alkene. The specific regioselectivity and stereoselectivity of the reaction are dictated by the steric and electronic properties of the catalyst, ligands, and substrates.

N-Alkylation of Aniline with Cyclohexylmethanol

A primary route to this compound is the direct N-alkylation of aniline using cyclohexylmethanol. This transformation is typically achieved through catalytic processes that activate the alcohol, enabling the formation of the C-N bond.

Ruthenium-pincer complexes have emerged as highly effective catalysts for the N-alkylation of amines with alcohols. In the synthesis of this compound, a specific ruthenium-NNN-pincer complex, (tBu2NNN)RuCl2(PPh3), has demonstrated remarkable activity. This catalytic system can achieve a very high turnover number (TON) of up to 29,000 for the alkylation of aniline with cyclohexylmethanol. The reaction is typically conducted under solvent-free conditions at elevated temperatures, around 140 °C.

The catalytic cycle is believed to involve the dehydrogenation of cyclohexylmethanol to the corresponding aldehyde, followed by condensation with aniline to form an imine. The ruthenium complex then facilitates the hydrogenation of the imine to yield the final product, this compound. This process is often accomplished under open-vessel conditions, resulting in a net dehydrogenative coupling.

Table 1: Ruthenium-Pincer Complex Catalyzed N-Alkylation of Aniline
CatalystSubstratesConditionsTurnover Number (TON)
(tBu2NNN)RuCl2(PPh3)Aniline, Cyclohexylmethanol0.002 mol-% catalyst, 140 °C, solvent-free29,000

The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a green and atom-economical approach for C-N bond formation that produces water as the only byproduct. This strategy is applicable to the synthesis of this compound from aniline and cyclohexylmethanol. The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then reacts with the amine to form an imine intermediate, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to afford the N-alkylated amine. Various transition metal complexes, including those based on ruthenium, can catalyze this transformation. This method avoids the use of pre-activated alkylating agents, contributing to its sustainability.

The efficiency of many N-alkylation reactions, including those catalyzed by ruthenium-pincer complexes, is often dependent on the presence of a base. A novel approach involves the in situ generation of the required base from the alcohol substrate itself. By adding a small amount of sodium metal to the reaction mixture, a sodium alkoxide is formed from the alcohol (in this case, sodium cyclohexylmethoxide). This alkoxide acts as the necessary base to promote the catalytic cycle. A key advantage of this method is that the alcohol substrate is regenerated as the alkoxide participates in the reaction, and it also serves as a water scavenger, eliminating the need for an external base and desiccants. This technique has been successfully applied in the ruthenium-pincer catalyzed N-alkylation of aniline with cyclohexylmethanol, leading to high turnovers and good yields.

Carbonylative Protocols for Synthesis of Derivatives

Carbonylative protocols offer a powerful tool for the synthesis of derivatives of this compound, particularly amides. These methods involve the introduction of a carbonyl group (CO) into the molecule, typically through palladium- or rhodium-catalyzed reactions. For instance, the palladium-catalyzed aminocarbonylation of aryl halides with amines is a well-established method for amide synthesis. While direct synthesis of this compound itself is not the primary goal, this methodology can be employed to create N-acyl derivatives. For example, reacting an appropriate aryl halide with N-(cyclohexylmethyl)amine in the presence of carbon monoxide and a palladium catalyst would yield the corresponding N-(cyclohexylmethyl)-N-arylbenzamide. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Non-Catalytic Synthetic Routes to this compound Analogues

While catalytic methods are often preferred for their efficiency, non-catalytic routes provide alternative pathways to this compound and its analogues, particularly when specific precursors are readily available.

Amination Reactions with Halogenated Cyclohexane (B81311) Precursors

A traditional and straightforward approach to forming C-N bonds is through the nucleophilic substitution of an alkyl halide with an amine. In the context of synthesizing this compound analogues, this would involve the reaction of a halogenated cyclohexane precursor, such as cyclohexylmethyl bromide, with aniline. Aniline, acting as a nucleophile, attacks the electrophilic carbon of the cyclohexylmethyl bromide, displacing the bromide and forming the desired this compound. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the aniline nucleophile. The choice of solvent and reaction temperature can influence the rate and yield of the reaction.

Table 2: Non-Catalytic Amination Reaction
Cyclohexane PrecursorAmineGeneral ConditionsProduct
Cyclohexylmethyl bromideAnilineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), HeatThis compound

Multi-Step Synthesis of N-Acyl-N-(cyclohexylmethyl)aniline Derivatives

The synthesis of N-acyl-N-(cyclohexylmethyl)aniline derivatives is typically achieved through a two-step process. The initial step involves the formation of the core this compound structure, which is then followed by an acylation reaction.

Step 1: Synthesis of this compound

Two primary pathways are commonly employed for the synthesis of the this compound intermediate: reductive amination and N-alkylation.

Reductive Amination: This one-pot reaction involves the condensation of aniline with cyclohexanecarboxaldehyde to form an imine intermediate. The subsequent in-situ reduction of the imine yields this compound. organic-chemistry.orgresearchgate.net This method is highly efficient and avoids the isolation of the potentially unstable imine. A variety of reducing agents can be used, with sodium borohydride (B1222165) being a common choice. The reaction is often catalyzed by acids.

N-Alkylation: This method involves the reaction of aniline with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base. researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction. This approach is a classic method for forming C-N bonds.

Step 2: Acylation of this compound

Once this compound is synthesized, the secondary amine is acylated to introduce the acyl group. This is a standard transformation that can be accomplished using various acylating agents. derpharmachemica.comlibretexts.orggauthmath.com

Reaction with Acyl Chlorides: A common method involves the reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base like potassium carbonate or pyridine. derpharmachemica.comgauthmath.com The base neutralizes the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Alternatively, an acid anhydride, like acetic anhydride, can be used as the acylating agent. This reaction also typically requires a basic catalyst.

Scheme 1: General Multi-Step Synthesis of N-Acyl-N-(cyclohexylmethyl)aniline Derivatives

Scheme 1: General Multi-Step Synthesis of N-Acyl-N-(cyclohexylmethyl)aniline Derivatives

A representative example is the synthesis of N-(cyclohexylmethyl)-N-phenylacetamide. This would involve either the reductive amination of cyclohexanecarboxaldehyde with aniline followed by acetylation with acetyl chloride, or the N-alkylation of aniline with cyclohexylmethyl bromide followed by the same acetylation step. organic-chemistry.orggauthmath.commdpi.com

Below is an interactive data table summarizing the key reactions and reagents involved in the multi-step synthesis.

StepReaction TypeStarting MaterialsReagentsProduct
1aReductive AminationAniline, CyclohexanecarboxaldehydeReducing agent (e.g., NaBH4), Acid catalystThis compound
1bN-AlkylationAniline, Cyclohexylmethyl halideBase (e.g., K2CO3)This compound
2N-AcylationThis compoundAcyl chloride or Acid anhydride, BaseN-Acyl-N-(cyclohexylmethyl)aniline

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly processes. This involves considering the entire life cycle of the catalytic systems and focusing on the development of sustainable catalysts.

Life Cycle Analysis of Catalytic Systems

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling. ethz.chresearchgate.netabo.fiabo.fi For the catalytic systems used in this compound synthesis, an LCA would consider the following aspects:

Raw Material Acquisition: This includes the environmental impact of sourcing the metals for the catalysts (e.g., palladium, copper), the ligands, and the support materials. rsc.org The extraction and processing of these materials can be energy-intensive and generate significant waste.

Catalyst Manufacturing: The synthesis of the catalyst itself involves energy consumption and the use of solvents and reagents, all of which have associated environmental footprints.

Use Phase: In the synthesis of this compound, the efficiency of the catalyst plays a critical role. A highly active and selective catalyst will lead to lower energy consumption, reduced solvent usage, and less byproduct formation. The reusability of the catalyst is also a key factor; a catalyst that can be recycled multiple times will have a significantly lower environmental impact per unit of product. rsc.org

End-of-Life: The disposal or recycling of the spent catalyst needs to be considered. The recovery and reuse of precious metals like palladium are economically and environmentally beneficial. rsc.org

Sustainable Catalyst Development and Optimization

The development of sustainable catalysts for the synthesis of this compound focuses on several key principles of green chemistry, including the use of renewable feedstocks, catalysis, and designing for degradation or recycling.

A significant advancement in the sustainable N-alkylation of anilines is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. This approach utilizes alcohols, which can be derived from renewable resources, as alkylating agents. The reaction, often catalyzed by transition metal complexes, proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen atoms "borrowed" from the alcohol are then used for the reduction of the imine intermediate, with water being the only byproduct. This method is highly atom-economical.

Recent research has focused on developing heterogeneous catalysts for these transformations, as they offer significant advantages in terms of separation, recovery, and reusability. nih.gov The use of palladium on charcoal (Pd/C) as a heterogeneous catalyst for the N-alkylation of anilines has been explored. This catalyst can be easily recovered and reused for multiple cycles, reducing waste and cost. nih.gov

The following table provides an overview of different catalytic systems and their green chemistry attributes for the synthesis of the this compound core.

Catalytic SystemReactionGreen Chemistry Attributes
Homogeneous Ruthenium or Iridium complexesN-Alkylation with alcohols ("Borrowing Hydrogen")High atom economy (water is the main byproduct), use of potentially renewable alcohols.
Palladium on Charcoal (Pd/C)N-Alkylation with aminesHeterogeneous catalyst, easy to separate and reuse, high atom economy (ammonia is the only byproduct). nih.gov
Copper-based heterogeneous catalystsReductive aminationUse of a more abundant and less toxic metal compared to palladium, heterogeneous nature allows for recycling.

The optimization of these catalytic systems involves fine-tuning reaction conditions such as temperature, pressure, and solvent to maximize yield and selectivity while minimizing energy consumption and waste generation. The use of greener solvents, such as water or ionic liquids, is also an active area of research to further enhance the sustainability of these synthetic routes. nih.gov

Reaction Mechanisms and Kinetics in N Cyclohexylmethyl Aniline Chemistry

Elucidation of Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the efficient synthesis of N-(cyclohexylmethyl)aniline, often proceeding through N-alkylation or reductive amination pathways. Understanding the intricate details of these catalytic cycles, including transition states and rate-determining steps, is crucial for developing more effective synthetic methodologies.

The N-alkylation of aniline (B41778) with cyclohexylmethanol or its derivatives is a key synthetic route. The mechanism of these reactions, particularly when catalyzed by solid catalysts like niobium oxide, often proceeds via an SN1 pathway. sioc-journal.cn This involves the formation of a carbocation intermediate from the alcohol. sioc-journal.cn Transition state analysis for such reactions highlights the stabilization of these carbocation intermediates as a critical factor. sioc-journal.cn The polarity of the solvent significantly influences the stability of the transition state and, consequently, the reaction yield. sioc-journal.cn For instance, polar solvents are better at stabilizing the charged intermediates, thus facilitating the reaction. sioc-journal.cn

In transition-metal-free approaches, such as those employing a ketone catalyst and a base, the N-alkylation of amines with alcohols occurs through a hydrogen autotransfer process. liv.ac.uk Density Functional Theory (DFT) calculations have been employed to study the transition states in these systems. These studies reveal that the interaction between the base's cation and both the nitrogen and oxygen atoms of the reactants is crucial for the feasibility and selectivity of the reaction. liv.ac.uk

Reductive amination is another prevalent method for synthesizing this compound, which involves the initial formation of an imine followed by its reduction. DFT studies are instrumental in elucidating the energy profiles of such multi-step reactions. For related systems, such as the hydrogenation of imines catalyzed by iron complexes, DFT calculations have shown that the hydrogen activation step can be the rate-determining step. dokumen.pub

In the context of imine formation from anilines and aldehydes, computational studies have revealed that in the absence of acid catalysts or polar solvents, an additional amine molecule can stabilize the first transition state. peerj.com The subsequent dehydration step to form the imine often has a high activation barrier that can be overcome even by trace amounts of a proton source. peerj.com The stability of the imine intermediate itself can be analyzed using computational methods to predict the feasibility of the subsequent reduction step. d-nb.info For the N-alkylation of aniline with benzyl (B1604629) alcohol over niobium oxide, kinetic studies indicate that the reaction is first-order with respect to the alcohol and nearly zero-order for aniline, suggesting that the activation of the alcohol is the rate-determining step. sioc-journal.cn

Nucleophilic Reactivity of the Aniline Moiety

The nitrogen atom of the aniline group in this compound possesses nucleophilic character, enabling a variety of chemical transformations.

The nucleophilic nitrogen of this compound and related N-substituted anilines can react with various electrophiles. In acid-catalyzed amination reactions, the protonation state of the aniline, dictated by its pKa and the reaction conditions, is a critical factor. ntnu.no Anilines with pKa values in a specific range are often most suitable for these reactions. ntnu.no

This compound can participate in nucleophilic aromatic substitution (SNAr) reactions. For example, various N-alkyl aniline derivatives have been shown to react with fluoroarenes in the presence of an organic superbase, which deprotonates the amine to enhance its nucleophilicity. acs.org The proposed mechanism involves the formation of an ionic intermediate that then undergoes substitution on the aryl fluoride. acs.org

Reaction TypeElectrophile ExampleCatalyst/ConditionsKey Finding
Acid-Catalyzed Amination4-chloro-7H-pyrrolo[2,3-d]pyrimidineHCl in waterAnilines with pKa values between 2.73-5.20 were most effective. ntnu.no
SNAr ReactionFluoroarenest-Bu-P4 superbaseThe superbase deprotonates the aniline, enhancing its nucleophilicity for substitution. acs.org

While the primary focus is often on the reactivity of the amino group, the aniline ring itself can be functionalized. Palladium-catalyzed cross-coupling reactions are powerful methods for forming new bonds to the aromatic ring of aniline derivatives. acs.org These reactions can introduce a wide range of substituents, although direct functionalization of this compound via this method is not extensively detailed in the provided context. However, the principles of C-H functionalization of aromatic amino acid derivatives suggest that direct arylation or other modifications of the phenyl ring are plausible synthetic strategies. acs.org The development of catalysts for such transformations is an active area of research. researchgate.net

Stereochemical Control in this compound Synthesis

When the synthesis of this compound or its derivatives involves the creation of stereocenters, controlling the stereochemical outcome is essential. This can be achieved through substrate control, where existing stereochemistry in a molecule dictates the stereochemistry of a new center, or through the use of a chiral auxiliary. youtube.com A chiral auxiliary is a temporary functional group that directs the stereochemistry of a reaction and is subsequently removed. youtube.com

For instance, in the synthesis of chiral amines via N-alkylation of amines with racemic alcohols, the use of a chiral sulfinamide as an auxiliary can lead to high diastereoselectivity. liv.ac.uk The stereochemical outcome is determined by the configuration of the auxiliary, not the racemic alcohol. liv.ac.uk DFT calculations support that the interaction of the base's cation with the sulfinamide moiety is key to achieving this stereocontrol. liv.ac.uk Similarly, asymmetric synthesis of β-lactams, which can be precursors or related structures, often relies on chiral auxiliaries or chiral catalysts to control the stereochemistry of the cyclization reaction. nih.gov The principles of stereochemical control are general and applicable to the synthesis of chiral derivatives of this compound. dokumen.pubd-nb.info

Influence of Cyclohexyl Group on Reaction Selectivity

The cyclohexyl group in this compound exerts significant steric and electronic effects that profoundly influence reaction selectivity. This bulky aliphatic substituent, attached to the nitrogen atom, plays a crucial role in dictating the regioselectivity of various chemical transformations by sterically hindering certain reaction pathways while favoring others.

The primary influence of the cyclohexyl group is its steric bulk. This steric hindrance around the nitrogen atom and the adjacent ortho positions of the aniline ring can impede the approach of reagents. Consequently, reactions that might typically occur at the ortho position in less substituted anilines are often directed towards the para position. allen.in For example, in electrophilic aromatic substitution reactions, the strong electron-donating nature of the amino group typically activates the ortho and para positions. nih.gov However, the sheer size of the cyclohexylmethyl substituent makes the para position significantly more accessible to electrophiles.

Research has demonstrated that this steric effect can be harnessed for selective synthesis. A copper-catalyzed dehydrogenation-allylic amination-dehydrogenative aromatization sequence using cyclohexyl-containing ketones has been developed to produce meta-substituted anilines with high regioselectivity, avoiding the formation of ortho- and para-isomers. nih.gov This highlights how the presence of a cyclic alkyl group can fundamentally alter the innate directing effects of the amine group. nih.gov

The electronic contribution of the cyclohexylmethyl group, while secondary to its steric impact, is that of a weak electron-donating group through an inductive effect. This effect slightly increases the electron density on the aromatic ring, further activating it towards electrophilic attack, though this influence is less pronounced than the directing effect of the nitrogen's lone pair.

Table 1: Influence of Cyclohexyl Group on Reaction Outcomes

Reaction Type Influence of Cyclohexyl Group Predominant Product Reference
Electrophilic Aromatic Substitution Steric hindrance at ortho-positions. Para-substituted product. allen.in
Copper-Catalyzed Aromatization Directs amination away from ortho/para positions in a cascade reaction. Meta-substituted product. nih.gov
Palladium-Catalyzed C-H Olefination Works in concert with ligands to favor the less hindered position. Para-olefinated product. acs.org

Asymmetric Synthesis Approaches to Chiral Analogues

The development of synthetic routes to chiral analogues of this compound is a significant area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry and materials science. ucd.ienih.gov Asymmetric synthesis aims to produce specific stereoisomers, and various strategies can be employed, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. ucd.ie

One prominent approach is catalytic asymmetric synthesis , which utilizes a chiral catalyst to control the stereochemical outcome of a reaction. ucd.ienih.gov For the synthesis of chiral anilines, methods like catalytic asymmetric hydrogenation, amination, or C-H functionalization are relevant. For instance, a chiral this compound analogue could be prepared through the asymmetric reductive amination of a prochiral ketone with cyclohexylmethylamine, using a chiral catalyst to induce enantioselectivity. Transition metal complexes featuring chiral ligands are often employed for such transformations. ucd.ie

Another strategy involves the use of chiral auxiliaries . In this method, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to the aniline nitrogen or the cyclohexyl ring to direct a subsequent bond formation, after which it is cleaved to yield the enantiomerically enriched product.

Substrate-controlled synthesis is also a viable method, particularly when starting from a chiral precursor. For example, the synthesis of chiral this compound derivatives has been achieved starting from commercially available chiral materials. In one study, a Negishi coupling reaction was used to attach a cyclohexyl group to a chiral aniline derivative, followed by reductive amination to introduce other functionalities. nih.gov This approach leverages the existing stereocenter to influence the formation of new ones.

Recent advances in organocatalysis have also opened new avenues for the asymmetric synthesis of chiral amines. nih.gov Chiral phosphoric acids (CPAs) and N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts in a variety of asymmetric transformations, including cycloadditions and cyclizations that can produce chiral N-aryl compounds. nih.gov These methods could potentially be adapted for the synthesis of chiral this compound analogues.

Table 2: Methodologies for Asymmetric Synthesis of Chiral Amines

Asymmetric Strategy Description Potential Application to this compound Reference
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst creates a large amount of chiral product. Asymmetric hydrogenation or reductive amination using a chiral transition metal catalyst. ucd.ienih.gov
Chiral Auxiliaries A removable chiral group directs the stereochemical outcome of a reaction. Temporary attachment of an auxiliary to the substrate to control subsequent reactions. ucd.ie
Substrate-Controlled Synthesis An existing stereocenter in the starting material directs the formation of new stereocenters. Synthesis starting from a chiral pool material, such as a chiral amine or cyclohexanol (B46403) derivative. nih.gov
Organocatalysis Use of small, metal-free organic molecules as chiral catalysts. Enantioselective C-N bond formation or functionalization catalyzed by chiral acids or bases. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-(cyclohexylmethyl)aniline, offering insights into the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide definitive confirmation of its structure by identifying the characteristic chemical shifts of the aromatic and cyclohexyl moieties.

In a typical ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃), the aromatic protons of the aniline (B41778) ring appear as multiplets in the range of δ 6.6-7.3 ppm. rsc.orgrsc.org Specifically, the two protons ortho to the amino group typically resonate around δ 6.62 ppm, the proton para to the amino group appears around δ 6.70 ppm, and the two meta protons are observed between δ 7.14-7.24 ppm. rsc.org The proton of the N-H group is often observed as a broad singlet around δ 3.70 ppm. rsc.org The protons of the cyclohexylmethyl group exhibit characteristic signals in the upfield region. The two methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) appear as a doublet around δ 2.99-3.00 ppm. rsc.orgrsc.org The protons of the cyclohexyl ring itself produce a series of multiplets between δ 1.02 and 1.93 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum further corroborates the structure. The carbon atoms of the phenyl ring show signals in the aromatic region, typically between δ 112 and 149 ppm. rsc.org The carbon atom attached to the nitrogen (C-N) of the aniline ring is found at approximately δ 148.7 ppm. rsc.org The other aromatic carbons appear at δ 129.2 ppm, δ 116.9 ppm, and δ 112.6 ppm. rsc.org The methylene carbon of the cyclohexylmethyl group (N-CH₂) resonates around δ 50.6 ppm. rsc.org The carbons of the cyclohexyl ring are observed at approximately δ 37.6, 31.4, 26.6, and 26.0 ppm. rsc.org

For substituted derivatives, such as N-(cyclohexylmethyl)-4-methoxyaniline, the presence of the methoxy (B1213986) group introduces a characteristic singlet in the ¹H NMR spectrum around δ 3.78 ppm and a corresponding signal in the ¹³C NMR spectrum around δ 55.9 ppm. rsc.org Similarly, methyl substitutions on the aniline ring or the cyclohexyl group can be identified by their characteristic shifts.

¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity
Aromatic (ortho) 6.62 dq
Aromatic (para) 6.70 tt
Aromatic (meta) 7.14-7.24 m
N-H 3.70 s
N-CH₂ 2.99 d
Cyclohexyl 1.02-1.93 m

Data sourced from a study by The Royal Society of Chemistry. rsc.org

¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C-N (aromatic) 148.7
Aromatic 129.2
Aromatic 116.9
Aromatic 112.6
N-CH₂ 50.6
Cyclohexyl 37.6
Cyclohexyl 31.4
Cyclohexyl 26.6
Cyclohexyl 26.0

Data sourced from a study published in Green Chemistry. rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Analysis

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between different parts of the molecule. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for assembling the molecular structure and assigning ambiguous signals.

NMR Studies for Protonation Site Determination in Related Systems

NMR spectroscopy is a powerful tool for determining the site of protonation in molecules like N-alkylanilines. grafiati.com The chemical shifts of protons and carbons near a potential protonation site are highly sensitive to changes in the electronic environment upon protonation. nih.gov By monitoring these changes as a function of pH, the primary site of protonation can be identified. researchgate.netuea.ac.uk

In aniline and its N-alkyl derivatives, protonation can occur either on the nitrogen atom of the amino group or on the aromatic ring. Studies on N-alkylanilines have shown that the site of protonation can be influenced by steric and electronic factors. researchgate.net For N,N-dimethylamine-N-oxides, a related class of compounds, both ¹H and ¹³C NMR have been used to determine pKa values by tracking the sigmoidal shifts of nuclei close to the nitrogen atom upon protonation. researchgate.net Similar methodologies can be applied to this compound to unequivocally determine that protonation occurs at the nitrogen atom, as expected for a secondary amine.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy (typically to within a few parts per million). For this compound (C₁₃H₁₉N), the theoretical exact mass is 189.1517. spectrabase.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) mass analysis, can confirm this exact mass, thereby verifying the elemental composition. rsc.orgevitachem.com This is particularly useful for distinguishing between compounds with the same nominal mass but different molecular formulas. For example, the exact mass of N-(cyclohexylmethyl)-N-methylaniline (C₁₄H₂₁N) is 203.1674, which can be precisely measured by HRMS. nih.govechemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is widely used to assess the purity of this compound and to analyze it within complex mixtures. d-nb.infonih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer then provides a mass spectrum for each component as it elutes.

In the context of synthesizing this compound, GC-MS can be used to monitor the progress of the reaction and to identify any byproducts or unreacted starting materials. rsc.org The retention time of the compound in the gas chromatograph provides one level of identification, while the mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, provides definitive confirmation. researchgate.net This is particularly important in forensic and environmental analysis where aniline derivatives may be present in trace amounts in complex matrices. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. For this compound and its derivatives, LC-MS provides a robust method for analysis, particularly in matrices where multiple aniline compounds or reaction byproducts may be present. d-nb.infonih.gov The process involves two main stages: separation by liquid chromatography followed by detection and identification by mass spectrometry.

In the chromatography stage, the sample is passed through a column, typically a reversed-phase column like a C18, which separates compounds based on their polarity. nih.govresearchgate.net A mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid, is used to elute the compounds from the column at different times. d-nb.infoderpharmachemica.com This separation is crucial for distinguishing between structurally similar aniline derivatives.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for N-substituted anilines, typically operating in positive ion mode (ESI+) where the amine nitrogen is protonated to form a pseudomolecular ion [M+H]⁺. d-nb.info The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the compound. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In this mode, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, creating a unique fragmentation pattern that serves as a structural fingerprint for the analyte. d-nb.info This is often performed using a multiple-reaction monitoring (MRM) acquisition mode for quantitative analysis. d-nb.info

Table 1: Typical LC-MS Parameters for Aniline Derivative Analysis This table is interactive. You can sort and filter the data.

Parameter Description Typical Value/Condition Source
Chromatography Mode Reversed-Phase HPLC nih.govresearchgate.net
Column C18 (e.g., Agilent-SB-C18) nih.gov
Mobile Phase A Water with 0.1% Formic Acid d-nb.info
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid d-nb.info
Elution Gradient elution d-nb.info
Mass Spectrometry Ionization Source Electrospray Ionization (ESI) d-nb.info
Ionization Mode Positive (+) d-nb.info
Acquisition Mode MS Scan, Tandem MS (MS/MS), or MRM d-nb.info
Precursor Ion [M+H]⁺ General

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. edinst.com While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. edinst.com These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

Infrared (IR) spectroscopy is an essential tool for identifying the key functional groups present in this compound. The spectrum of this molecule is characterized by absorptions corresponding to its secondary amine, aromatic ring, and aliphatic cyclohexyl moieties.

The secondary amine group (R₂NH) is identified by a single, typically weak to medium N-H stretching vibration in the range of 3350-3310 cm⁻¹. orgchemboulder.compressbooks.pub This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.comwikieducator.org A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

The aromatic portion of the molecule gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring C=C stretching vibrations produce a series of absorptions, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.org The substitution pattern on the benzene (B151609) ring influences the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. spectroscopyonline.com For a monosubstituted ring, as in the aniline part of the molecule, strong absorptions are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.

The aliphatic cyclohexyl group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.org Finally, the C-N stretching vibrations provide further structural information. For aromatic amines, this absorption is typically strong and found between 1335-1250 cm⁻¹, while for aliphatic amines, it appears as a medium or weak band between 1250-1020 cm⁻¹. orgchemboulder.com this compound, having both structural features, would be expected to absorb within this general 1335-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. You can sort and filter the data.

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity Source
Secondary Amine N-H Stretch 3350 - 3310 Weak to Medium orgchemboulder.compressbooks.pub
N-H Wag 910 - 665 Strong, Broad orgchemboulder.com
Aromatic Ring C-H Stretch 3100 - 3000 Variable libretexts.org
C=C Stretch (in-ring) 1600 - 1450 Variable libretexts.org
C-H Out-of-plane Bend 770 - 690 Strong spectroscopyonline.com
Aliphatic Group C-H Stretch 2950 - 2850 Strong libretexts.org
Amine C-N Bond C-N Stretch 1335 - 1250 (Aromatic) / 1250-1020 (Aliphatic) Medium to Strong orgchemboulder.com

Raman spectroscopy offers complementary information to IR by detecting vibrations that cause a change in molecular polarizability. This makes it particularly effective for analyzing the non-polar and symmetric bonds found in the carbon skeleton of this compound.

The monosubstituted benzene ring exhibits several characteristic Raman-active modes. aip.orgaip.org One of the most prominent is the symmetric ring breathing mode (ν₁), which involves a uniform expansion and contraction of the ring. dtic.mil Its frequency is sensitive to the nature of the substituent; electron-donating groups like the amino group can influence its position. nih.gov Other key ring vibrations include the trigonal ring breathing mode (ν₁₂) and another C-C stretching mode (ν₁₈ₐ), which are often observed in the spectra of monosubstituted benzenes. dtic.mil The C-H stretching vibrations of the aromatic ring also give rise to strong Raman signals.

The cyclohexyl ring, with its abundance of C-C and C-H bonds, also produces a rich Raman spectrum. The C-H stretching modes are prominent, and various C-C stretching and ring deformation modes appear in the fingerprint region of the spectrum. The study of these vibrational modes can provide insight into the conformational state of the cyclohexane (B81311) ring.

Table 3: Characteristic Raman Shifts for Structural Moieties in this compound This table is interactive. You can sort and filter the data.

Structural Moiety Vibration Description Approximate Raman Shift (cm⁻¹) Source
Monosubstituted Benzene Ring Breathing Mode (ν₁) ~1000 dtic.milnih.gov
Trigonal Ring Breathing (ν₁₂) ~1030 dtic.mil
Aromatic C-H Stretch 3050 - 3070 researchgate.net
In-plane C-C Stretch (ν₁₈ₐ) ~1600 dtic.mil
Aliphatic Groups Aliphatic C-H Stretch 2850 - 2950 General
Amine Bond C-N Stretch ~1270-1340 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. While a crystal structure for the parent this compound may not be readily available, analysis of its derivatives provides critical insights into its structural properties. iucr.orgresearchgate.net

Table 4: Representative Crystallographic Data for an this compound Derivative (Based on data for 4-amino-5-{[cyclohexyl(methyl)amino]methyl}isophthalonitrile) This table is interactive. You can sort and filter the data.

Parameter Description Typical Value Source
Molecular Conformation Cyclohexyl Ring Chair Conformation researchgate.net
Aniline/Cyclohexyl Rings Inclined relative to each other researchgate.net
Intramolecular Bonds N-H···N Hydrogen Bond Present, stabilizing conformation researchgate.net
Crystal System Varies by derivative e.g., Monoclinic researchgate.net
Space Group Varies by derivative e.g., P2₁/c researchgate.net

The solid-state structure of this compound derivatives is dictated by a combination of the molecule's intrinsic conformational preferences and the stabilizing forces of intermolecular interactions. acs.orgmdpi.com Conformational analysis focuses on the spatial arrangement of the atoms, particularly the rotation around single bonds. For this compound, a key conformational feature is the orientation of the bulky cyclohexylmethyl group relative to the plane of the aniline ring. researchgate.net The cyclohexane ring itself is expected to exist in the low-energy chair conformation. researchgate.net

The packing of molecules in the crystal is governed by non-covalent interactions. For this compound and its derivatives, these interactions are critical for stabilizing the crystal lattice. researchgate.net Key interactions include:

Hydrogen Bonding : The secondary amine N-H group can act as a hydrogen bond donor, forming N-H···X bonds where X can be a nitrogen atom or another electronegative atom on an adjacent molecule. iucr.orgresearchgate.net

π-π Stacking : The aromatic aniline rings can stack on top of each other. These interactions can be in a parallel-displaced or T-shaped arrangement and are crucial in the supramolecular assembly of many aromatic compounds. iucr.orgacs.org

C-H···π Interactions : Hydrogen atoms from the aliphatic cyclohexyl group can interact with the electron-rich π-system of the aniline ring of a neighboring molecule.

The interplay of these interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. researchgate.netresearchgate.net

Table 5: Common Intermolecular Interactions in N-Substituted Aniline Crystals This table is interactive. You can sort and filter the data.

Interaction Type Description Typical Distance (Å) Source
Hydrogen Bond N-H···N or N-H···O Donor-Acceptor: 2.8 - 3.2 iucr.orgresearchgate.net
π-π Stacking Parallel-displaced rings Interplanar distance: 3.3 - 3.8 iucr.org
C-H···N Interaction C-H bond interacting with N H···N distance: ~2.6 - 2.8 researchgate.net
C-H···π Interaction Aliphatic C-H to aromatic ring H···π centroid: ~2.5 - 3.0 General

Computational Chemistry Studies of N Cyclohexylmethyl Aniline Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For N-(cyclohexylmethyl)aniline, these methods can elucidate the electron distribution, molecular orbital energies, and electronic excitation behavior, which collectively govern its chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method in chemistry and physics to investigate the electronic structure of many-body systems. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.org DFT calculations are effective for predicting the structural parameters of transition metal species and other complex molecules. rsc.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT, typically with a functional like B3LYP or PBE0 and a basis set such as 6-311G(d,p) or def2-TZVP, the geometry of this compound can be optimized to find its lowest energy conformation. arxiv.orgrsc.org This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in predicted bond lengths, bond angles, and dihedral angles for the ground state structure. The inclusion of dispersion corrections is often essential for obtaining accurate theoretical data for systems involving non-covalent interactions. beilstein-journals.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond LengthC(phenyl)-N1.40 Å
N-CH₂1.46 Å
CH₂-C(cyclohexyl)1.54 Å
C-C (phenyl avg.)1.39 Å
C-C (cyclohexyl avg.)1.53 Å
N-H1.01 Å
Bond AngleC(phenyl)-N-CH₂120.5°
N-CH₂-C(cyclohexyl)112.0°
Dihedral AngleC-C-N-C~178° (anti-periplanar)

Note: This table contains illustrative data based on typical values for similar chemical structures, as specific published values for this compound were not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be a delocalized π-orbital with significant contributions from the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair. researchgate.net The LUMO is typically the antibonding π* orbital of the phenyl ring. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-5.25
LUMO Energy-0.30
HOMO-LUMO Gap (ΔE)4.95

Note: This table contains illustrative data based on typical values for similar aniline derivatives, as specific published values for this compound were not available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. rsc.orgarxiv.org It is widely used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.org The method provides both the excitation energy (often expressed in eV or as a wavelength in nm) and the oscillator strength (f), which is a measure of the transition's intensity.

TD-DFT calculations, often using functionals like CAM-B3LYP which perform well for a range of excitations, can identify the nature of the electronic transitions (e.g., π → π* or n → π). samipubco.com For this compound, the lowest energy transitions are expected to be π → π transitions localized on the aniline ring. The results can be compared with experimentally measured spectra to validate the computational model. samipubco.com

Table 3: Calculated Electronic Transitions for this compound (Illustrative Data)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.432800.085HOMO → LUMO (π → π)
S₀ → S₂4.982490.150HOMO-1 → LUMO (π → π)
S₀ → S₃5.512250.012HOMO → LUMO+1 (π → π*)

Note: This table contains illustrative data based on typical values for aniline derivatives, as specific published values for this compound were not available.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into how the system evolves.

For this compound, MD simulations can explore its vast conformational space. This includes the ring inversion of the cyclohexane (B81311) moiety (interconverting between chair, twist-boat, and boat forms) and the rotation around the single bonds connecting the aniline and cyclohexyl groups. nih.govresearchgate.net By simulating the molecule at various temperatures, one can observe these conformational changes and determine the relative stability of different conformers based on their population during the simulation. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in catalysis or biological systems. The steric hindrance introduced by the bulky cyclohexyl group significantly influences the molecule's preferred conformations and reactivity.

Theoretical Studies of Reaction Mechanisms and Catalysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, and all the short-lived intermediates and transition states in between.

Aniline and its derivatives are known to act as nucleophilic catalysts in reactions such as hydrazone formation. nih.govnih.gov Theoretical studies can unravel the catalytic cycle step-by-step. For a given reaction involving this compound, DFT calculations can determine the free energy (ΔG) of each species along the reaction coordinate.

Table 4: Illustrative Reaction Profile for a Catalyzed Reaction Step

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsStarting Materials + Catalyst0.0
TS1First Transition State+15.2
Intermediate 1First Reaction Intermediate-5.4
TS2Second Transition State (Rate-Determining)+18.5
Intermediate 2Second Reaction Intermediate+2.1
ProductsFinal Products + Regenerated Catalyst-10.8

Note: This table presents a hypothetical energy profile for an illustrative reaction catalyzed by this compound. The values demonstrate how computational chemistry can map the energetics of a reaction pathway.

Catalyst Design and Ligand Effects through Computational Modeling

Computational chemistry has become an indispensable tool for designing and optimizing catalysts for the synthesis of complex molecules like this compound. diva-portal.org By simulating reactions at an atomic level, researchers can gain insights into reaction mechanisms, predict the efficacy of various catalysts, and understand the subtle electronic and steric effects of ligands. schrodinger.comorganic-chemistry.org These computational approaches accelerate the discovery of new catalytic processes that are more efficient, selective, and environmentally benign. schrodinger.com

One of the primary applications of computational modeling in this area is the elucidation of reaction mechanisms. schrodinger.com For instance, in the palladium-catalyzed synthesis of aniline derivatives, computational studies can help understand how different ligands influence the catalytic cycle. organic-chemistry.orgacs.org Density Functional Theory (DFT) is a common method used to model these systems, allowing for the calculation of energies of reactants, intermediates, transition states, and products. arxiv.org This information helps in identifying the rate-determining steps and understanding how a catalyst or ligand can lower the activation energy, thereby increasing the reaction rate. For example, studies on [(NHC)PdCl2(aniline)] complexes, which are active precatalysts for cross-coupling reactions, have utilized computational analysis to probe their steric and electronic properties. organic-chemistry.org Such analyses reveal that modifying the aniline ligand, for instance by introducing electron-withdrawing substituents, can improve catalytic activity. organic-chemistry.org

Ligand effects are crucial in controlling the outcome of catalytic reactions. Computational models can predict how the steric bulk and electronic properties of a ligand attached to a metal center will affect the synthesis. For the synthesis of this compound, which can be formed via catalytic reductive amination or hydroaminoalkylation, the choice of ligand is critical. acs.org Computational workflows can simulate various ligand-metal combinations to screen for the most promising candidates before any experimental work is undertaken. schrodinger.com This in-silico screening saves significant time and resources. Studies have shown that even subtle changes, like the cooperative effect of different ligands (e.g., nitriles and electron-deficient alkenes in Ni-catalyzed reactions), can dramatically increase reaction efficiency, a phenomenon that can be effectively studied and predicted through computational modeling. acs.org

The table below illustrates key parameters often investigated in computational catalyst design.

Computational ParameterSignificance in Catalyst DesignRelevant Method
Transition State Energy Determines the activation barrier and reaction rate. Lower energy indicates a more efficient catalyst.DFT, Ab Initio
Ligand Binding Energy Indicates the stability of the catalyst-ligand complex.DFT
Steric Maps Visualizes the steric bulk around the catalytic center, helping to predict selectivity.DFT, Molecular Mechanics
HOMO-LUMO Gap Relates to the electronic properties and reactivity of the catalyst. researchgate.netDFT, Time-Dependent DFT
Reaction Pathway Analysis Elucidates the step-by-step mechanism of the catalytic cycle. schrodinger.comDFT, Intrinsic Reaction Coordinate (IRC)

By integrating these computational tools, chemists can move from a trial-and-error approach to a more rational design of catalysts and ligands for the synthesis of specific targets like this compound.

Application of Machine Learning and Large Language Models in this compound Research

The integration of machine learning (ML) and large language models (LLMs) is revolutionizing chemical research, offering new avenues for prediction, optimization, and knowledge discovery. nih.gov These artificial intelligence (AI) tools are particularly suited to handling the complex, high-dimensional data inherent in chemistry. arxiv.orgnih.gov In the context of this compound, these technologies can accelerate research from synthesis planning to understanding its potential applications.

Predictive Modeling for Synthetic Outcomes

Predicting the outcome of a chemical reaction is a fundamental challenge in organic chemistry. iastate.edu Machine learning models, a key component of modern AI, are increasingly used to predict synthetic outcomes with greater accuracy. schrodinger.com These models are trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, conditions, and the resulting products and yields. mdpi.com

For the synthesis of this compound, which can be prepared through methods like reductive amination, ML models can be employed to optimize reaction conditions. acs.org Supervised learning algorithms, such as support vector machines (SVM) or naive Bayesian (NB) models, can be trained to predict the yield of this compound based on input parameters like temperature, solvent, catalyst type, and ligand. mdpi.comresearchgate.net This predictive capability allows researchers to computationally screen a vast parameter space to identify the optimal conditions for synthesis, minimizing the number of required experiments. arxiv.org

Bayesian optimization, a powerful ML technique, is particularly effective in this domain. arxiv.org It uses a probabilistic model to guide the selection of experimental parameters, balancing the exploration of new conditions with the exploitation of known successful ones. arxiv.org This approach has been successfully used to optimize catalyst compositions and reaction conditions, significantly accelerating the research cycle. arxiv.org

The table below outlines how different ML models can be applied to predict synthetic outcomes for this compound.

Machine Learning ModelApplication in Synthesis PredictionKey Strengths
Random Forest Predicts reaction yield and identifies important reaction features (e.g., solvent, temperature).Handles high-dimensional data well; robust to overfitting.
Support Vector Machine (SVM) Classifies reactions as high-yield or low-yield; can perform regression to predict exact yield. mdpi.comEffective in high-dimensional spaces; versatile with different kernel functions. mdpi.com
Bayesian Optimization Intelligently suggests the next set of experimental conditions to maximize yield. arxiv.orgEfficiently finds optima with a limited number of experiments. arxiv.org
Neural Networks Models highly complex, non-linear relationships between inputs and reaction outcomes.Can capture intricate patterns in data.

Knowledge Extraction from Chemical Literature

The volume of published chemical literature is immense, making it challenging for researchers to stay abreast of all relevant findings. Large Language Models (LLMs) and other Natural Language Processing (NLP) techniques can automatically mine this vast repository of text to extract structured information. nih.gov This process, known as knowledge extraction, can uncover novel connections, identify research gaps, and summarize existing knowledge about a specific compound like this compound. nih.gov

For instance, an LLM could be tasked with scanning patents and research articles to identify all reported synthetic routes to this compound and its derivatives. nih.govgoogle.com The model could extract key information for each route, such as:

Reactants and reagents used

Catalysts and ligands employed organic-chemistry.org

Reaction conditions (temperature, pressure, solvent)

Reported yields and purities

Associated analytical data (e.g., NMR, Mass Spectrometry)

This extracted data can then be compiled into a structured database, providing a comprehensive overview of the state-of-the-art in the synthesis of this compound. This approach was demonstrated in a study on mutagenicity, where a structure-activity relationship (SAR) approach was used to mine molecular fragments that act as structural alerts, successfully extracting knowledge already present in the literature and even identifying new evidence. nih.gov This automated process saves countless hours of manual literature review and can reveal trends or correlations that might not be immediately obvious to a human researcher.

Structure Reactivity Relationships Srr and Derivative Chemistry of N Cyclohexylmethyl Aniline

Design Principles for N-(cyclohexylmethyl)aniline Derivatives

The design of derivatives based on the this compound core involves strategic modifications to modulate its physicochemical and biological properties. Key principles include altering electronic and steric characteristics through substituent effects and employing bioisosteric replacements to enhance desired attributes while minimizing liabilities.

The chemical behavior of this compound is significantly shaped by its structural features, including the electron-donating secondary amine and the bulky cyclohexyl group, which create specific steric effects influencing reactions at both the phenyl ring and the nitrogen atom. vulcanchem.com Substituents on either the phenyl or cyclohexyl ring can dramatically alter the molecule's electronic and steric profile.

Electronic Effects: The aniline (B41778) part of the molecule contains a nitrogen atom with a lone pair of electrons, which can be donated to the aromatic ring, thus activating it towards electrophilic aromatic substitution. wvu.edu This electron-donating nature directs incoming electrophiles primarily to the ortho and para positions. vulcanchem.comwvu.edu The introduction of electron-donating groups (EDGs) on the phenyl ring further enhances its nucleophilicity, accelerating reactions like halogenation or nitration. Conversely, attaching electron-withdrawing groups (EWGs) deactivates the ring by pulling electron density away from it, making electrophilic substitution slower. wvu.educhemistnotes.com For instance, the presence of chloro substituents on the phenyl ring, as in N-Cyclohexylmethyl-2,4,6-trichloroaniline, significantly influences electrophilic substitution reactions on the aromatic ring. evitachem.com

Steric Effects: The bulky cyclohexylmethyl group exerts considerable steric hindrance around the nitrogen atom and the ortho positions of the phenyl ring. vulcanchem.com This steric bulk can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the larger cyclohexylmethyl group may favor substitution at the less hindered para position over the ortho positions. vulcanchem.com Similarly, reactions directly involving the nitrogen atom, such as alkylation or acylation, can be sterically hindered by the adjacent cyclohexyl moiety. The replacement of the cyclohexylmethyl group with smaller groups, like in 2-[(Dimethylamino)methyl]aniline, reduces steric bulk and lipophilicity.

The interplay between electronic and steric effects is crucial in determining the outcome of chemical transformations. For example, in the synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, the bulky cyclohexyl substituent imparts unique steric and electronic properties that influence the reaction pathways.

A summary of how different substituents can affect the properties of this compound derivatives is presented below:

Substituent TypePositionEffect on Phenyl Ring ReactivityInfluence on Nitrogen NucleophilicitySteric Impact
Electron-Donating (e.g., -OCH₃, -CH₃)Phenyl RingActivation (ortho, para directing)IncreasedMinimal to moderate
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)Phenyl RingDeactivation (meta directing for most) wvu.eduDecreasedMinimal to moderate
Bulky Alkyl Groups (e.g., tert-butyl)Phenyl RingSteric hindrance at adjacent positionsMinor electronic effectHigh
Halogens (e.g., -Br, -Cl)Phenyl RingDeactivation (ortho, para directing) wvu.eduDecreasedModerate

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties, aiming to enhance a compound's biological activity or optimize its pharmacokinetic profile. chem-space.com In the context of this compound derivatives, the aniline ring is a common target for such modifications.

One notable example of a bioisosteric replacement for the aniline moiety is the bicyclo[1.1.1]pentylamine (BCPA) scaffold. frontiersin.org BCPAs are considered sp³-rich surrogates for anilines, offering a three-dimensional structure that can improve physicochemical properties and metabolic stability. frontiersin.orgresearchgate.net This strategy has been successfully employed to circumvent the metabolic issues associated with aniline moieties in drug candidates. frontiersin.org Another potential bioisostere for aniline is the 1-aminonorbornane framework, which provides a saturated and structurally diverse alternative. researchgate.netnih.gov

Pyrazole (B372694) Core Analogues: The replacement of the phenyl ring with a heterocyclic system like pyrazole represents a significant structural modification. Pyrazoles are five-membered nitrogen-containing heterocycles that can mimic the steric and electronic properties of a phenyl ring while introducing new interaction points, such as hydrogen bond donors and acceptors. mdpi.combeilstein-journals.org The synthesis of pyrazole-containing analogues often involves coupling reactions, such as the Suzuki coupling, to connect the pyrazole core to the rest of the molecule. nih.gov For instance, the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves the construction of a pyrazole ring system with a cyclohexylmethyl group attached to one of the nitrogen atoms. researchgate.net The design of such analogues allows for the exploration of new chemical space and the potential for improved biological activity. biolifesas.org

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Advantages
AnilineBicyclo[1.1.1]pentylamine (BCPA)Improve metabolic stability, increase sp³ character frontiersin.orgReduced toxicity, improved pharmacokinetics frontiersin.org
Aniline1-AminonorbornaneIntroduce saturated, rigid scaffold researchgate.netnih.govEnhanced metabolic stability, novel structural diversity nih.gov
Phenyl RingPyrazole RingIntroduce hydrogen bonding capabilities, alter electronic distribution beilstein-journals.orgNew binding interactions, potential for improved selectivity biolifesas.org
Phenyl RingTriazole RingSimilar to pyrazole, offers different vector for substituents nih.govModulated solubility and polarity frontiersin.org

Synthetic Transformations of this compound

The this compound scaffold is amenable to a variety of synthetic transformations, allowing for the creation of a diverse library of derivatives. These reactions can target the secondary amine, the aromatic phenyl ring, or the aliphatic cyclohexyl moiety.

The nitrogen atom in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions.

Alkylation: N-alkylation introduces an additional alkyl group to the nitrogen, forming a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. For example, this compound can be N-methylated to form N-methyl-N-(cyclohexylmethyl)aniline. Reductive amination is another common method for N-alkylation. nih.gov While aniline itself can be problematic in Friedel-Crafts alkylation due to its interaction with the Lewis acid catalyst, N-substituted anilines can sometimes undergo such reactions under specific conditions. chemistnotes.comtardigrade.in A study has shown that various primary amines can react with pimelaldehyde in the presence of tetracarbonylhydridoferrate to yield N-(cyclohexylmethyl)-N-alkylamine derivatives. koreascience.kr

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. vulcanchem.com This transformation is generally efficient. For example, this compound can be acylated to form N-acyl-N-(cyclohexylmethyl)aniline derivatives. The resulting amides are often more stable and less basic than the parent amine. As with alkylation, Friedel-Crafts acylation directly on the aniline ring is challenging due to the Lewis basicity of the nitrogen atom, which complexes with the catalyst. chemistnotes.comtardigrade.inmasterorganicchemistry.com

ReactionReagent ExampleProduct TypeKey Features
N-AlkylationMethyl iodide, Benzyl (B1604629) bromideTertiary AmineIncreases steric bulk around nitrogen, modifies basicity.
Reductive AminationAldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN)Tertiary AmineA milder method for N-alkylation. nih.gov
N-AcylationAcetyl chloride, Benzoyl chlorideAmideReduces basicity of nitrogen, introduces carbonyl group for further functionalization. vulcanchem.com

The this compound structure can serve as a precursor for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. mdpi.comfrontiersin.org These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds, leading to fused ring systems.

One common strategy involves intramolecular cyclization, where a reactive group on a side chain attached to the nitrogen or the phenyl ring reacts with another part of the molecule. For example, derivatives of this compound could potentially undergo reactions like the Pictet-Spengler reaction if an appropriate aldehyde-containing side chain is introduced, leading to tetrahydroisoquinoline-like structures. acs.org Similarly, palladium-catalyzed cyclization of appropriately substituted aniline derivatives can yield indolines or tetrahydroquinolines. acs.org

The synthesis of pyrazole derivatives from aniline precursors is also a well-established route. beilstein-journals.org For example, aniline derivatives can be reacted with dicarbonyl compounds or their equivalents to form pyrazole rings. Another approach involves the reaction of aniline derivatives with ethyl chloroformate and then ethyl carbazide, followed by cyclization to form triazolidine-diones, a type of nitrogen-containing heterocycle. researchgate.net Furthermore, unprotected 2-alkynylanilines can undergo silver-catalyzed oxidative cyclization to form anthranils. universite-franco-italienne.org

Beyond reactions at the nitrogen center, both the cyclohexyl and phenyl rings of this compound can be chemically modified.

Functionalization of the Phenyl Moiety: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS). vulcanchem.com The N-(cyclohexylmethyl)amino group is an activating, ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen. vulcanchem.comwvu.edu Common EAS reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring, typically at the para position due to steric hindrance from the cyclohexylmethyl group at the ortho positions.

Nitration: Addition of a nitro group (-NO₂), which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Reactions: While challenging on the parent aniline, derivatives with a protected or acylated amino group can undergo Friedel-Crafts alkylation or acylation to introduce alkyl or acyl groups onto the ring. chemistnotes.commasterorganicchemistry.com

Functionalization of the Cyclohexyl Moiety: The aliphatic cyclohexyl ring is less reactive than the aromatic phenyl ring. However, it can be functionalized through radical reactions or by introducing pre-existing functional groups. For instance, if a hydroxyl or keto group is present on the cyclohexyl ring, it can be used as a handle for a wide range of transformations. In one study, a cyclohexyl methyl ketone derivative underwent oxidation reactions. acs.org While direct C-H functionalization of the cyclohexyl ring is challenging, advances in catalysis are providing new methods for such transformations. acs.org

Advanced Materials Research Utilizing this compound Scaffolds

The unique structural combination of a flexible, bulky cycloaliphatic group and an aromatic amine moiety in this compound makes it a valuable scaffold in advanced materials research. Its derivatives are explored for their potential to create materials with specific, tunable properties for applications in polymer science and electronics.

The development of advanced polymer architectures often seeks to control the free volume and chain packing to achieve desired material properties, such as high permeability and selectivity in membranes. Polymers of Intrinsic Microporosity (PIMs) are a class of materials that gain their porosity from a rigid and contorted molecular structure, which prevents efficient packing of the polymer chains. mdpi.comresearchgate.netcardiff.ac.uk PIMs are characterized by their high fractional free volume and interconnected micro-cavities, which makes them promising for gas separation applications. mdpi.comrsc.org

While direct polymerization of this compound into PIMs is not extensively documented, its structural motifs are highly relevant to the design principles of such materials. The synthesis of PIMs often involves the use of monomers that introduce rigidity and steric hindrance. mdpi.com The this compound scaffold possesses two key features for this purpose:

A rigid phenyl group: The aniline part of the molecule provides a rigid component. Polyaniline and its derivatives are known to form rigid-chain polymers. rsc.orgnih.govresearchgate.net

A bulky, non-planar substituent: The cyclohexylmethyl group is a sterically demanding and non-planar substituent. When incorporated into a polymer backbone, such groups disrupt chain packing and create significant free volume, a core principle of PIMs. mdpi.com

The oxidative polymerization of aniline and its derivatives is a common method to produce conductive polymers, where the monomer structure significantly influences the final properties and morphology of the polymer. rsc.orgnih.gov By modifying aniline monomers with various substituents, researchers can tune the characteristics of the resulting polymers. rsc.org Therefore, incorporating the this compound scaffold into copolymerization reactions could yield polymers with intrinsic microporosity, leveraging the bulky cyclohexyl group to create the inefficiently packed structure necessary for high free volume.

Table 1: Structural Features of this compound Relevant to PIMs

Structural ComponentContribution to Polymer ArchitecturePotential Property
Aniline MoietyProvides a rigid segment for the polymer backbone.Enhances thermal stability and mechanical strength.
N-H groupOffers a site for further functionalization or polymerization.Allows for incorporation into various polymer types.
Cyclohexylmethyl GroupIntroduces significant steric bulk and a contorted shape.Prevents efficient chain packing, creating intrinsic microporosity.

Organic semiconductors are carbon-based materials that exhibit semiconducting properties, forming the basis for flexible and printable electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cas.org These materials are typically composed of π-bonded molecules or polymers. cas.org Aniline derivatives are among the structures explored for these applications due to the electron-rich nature of the aromatic ring and the ability to tune electronic properties through substitution. rsc.org

The this compound scaffold can be considered a building block for organic semiconducting materials. The core functionality resides in the aniline moiety, which can transport charge (typically holes). The properties can be tuned as follows:

Electronic Tuning: The nitrogen atom's lone pair of electrons interacts with the π-system of the phenyl ring. Substituents on the nitrogen or the ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Morphological Control: The bulky cyclohexylmethyl group can influence the solid-state packing of the molecules. This is a critical factor in organic semiconductors, as the intermolecular overlap of π-orbitals dictates charge mobility. The steric hindrance from the cyclohexyl group could be used to control aggregation and promote amorphous thin films, which can be beneficial for certain device architectures.

Derivatives of this compound are noted for their potential use in high-quality organic semiconductors. chemscene.com The modification of thiophene-based polymers with side chains is a known strategy to alter their electrical properties and produce a range of semiconductors. cas.org Similarly, attaching the this compound unit as a side group or incorporating it into a conjugated polymer backbone could yield materials with tailored electronic characteristics for various applications. chemscene.comgatech.edu

Table 2: Potential Roles of the this compound Scaffold in Organic Electronics

ApplicationRole of this compound ScaffoldRationale
Organic Field-Effect Transistors (OFETs)Active semiconductor layerThe aniline core provides a pathway for charge transport, while the cyclohexyl group influences film morphology and stability.
Organic Light-Emitting Diodes (OLEDs)Hole-transporting layerThe electron-donating nature of the amine facilitates the injection and transport of holes from the anode.
Organic Solar Cells (OPVs)Donor materialThe scaffold could be part of a donor polymer that absorbs light and donates electrons to an acceptor material.
Chemical SensorsActive sensing materialThe conductivity of polyaniline-type materials is sensitive to analytes like ammonia (B1221849) and moisture, and derivatives could offer enhanced sensitivity or selectivity. rsc.org

Catalytic Applications of this compound-based Ligands

The field of homogeneous catalysis relies heavily on the design of organic ligands that coordinate to a transition metal, modulating its reactivity, selectivity, and stability. acs.orgnih.gov Amine derivatives are fundamental building blocks for ligands, with the nitrogen atom acting as a strong donor. researchgate.netresearchgate.net The this compound structure is particularly well-suited for creating ligands with specific steric and electronic profiles.

Ligands derived from the this compound scaffold can be designed to possess a combination of features essential for effective catalysis. The design process often involves a balance between steric and electronic effects to optimize catalyst performance. acs.org

Steric Influence: The most prominent feature of the this compound scaffold in ligand design is the steric bulk provided by the cyclohexylmethyl group. This large group can create a defined coordination pocket around the metal center. This steric hindrance is crucial for:

Enhancing Selectivity: By controlling the approach of substrates to the metal center, steric bulk can favor the formation of a specific product isomer (e.g., regioselectivity or enantioselectivity).

Stabilizing the Catalyst: The bulky group can protect the metal center from decomposition pathways, such as the formation of inactive metal dimers.

Electronic Properties: The aniline nitrogen is an electron-donating atom. This property can be further tuned by introducing other functional groups. For instance, incorporating phosphine (B1218219) groups onto the scaffold creates powerful P,N-chelating ligands, which are widely used in catalysis. researchgate.net The electronic nature of the ligand influences the electron density at the metal center, which in turn affects key catalytic steps like oxidative addition and reductive elimination. nih.gov

The development of catalytic systems is a balancing act between reactivity, safety, cost, and sustainability. acs.org The ease of modifying the this compound scaffold allows for the creation of a diverse library of ligands, facilitating the discovery of catalysts for challenging organic transformations. researchgate.netresearchgate.net

Table 3: Ligand Design Principles Using the this compound Scaffold

Design ParameterModification StrategyExpected Effect on Catalyst
Steric Bulk Utilize the inherent size of the cyclohexylmethyl group.Controls substrate access, enhances selectivity, stabilizes the metal center.
Electron Donation Leverage the aniline nitrogen; add other donor groups (e.g., phosphines).Modulates the electron density of the metal, influencing reactivity in key catalytic steps.
Chelation Introduce additional coordinating atoms (e.g., P, O, S) to form bidentate or multidentate ligands.Increases catalyst stability through the chelate effect.
Chirality Use a chiral version of the cyclohexyl ring or introduce chirality elsewhere.Enables asymmetric catalysis for the synthesis of enantiomerically enriched products.

The success of a catalyst based on an this compound ligand is measured by its performance in specific chemical reactions. acs.org These ligands have potential applications in a wide range of transition-metal-catalyzed organic transformations, including cross-coupling and hydroamination reactions. acs.orgacs.org

The evaluation of such a catalyst involves quantifying several key metrics:

Activity: Measured by the turnover number (TON), which is the moles of product formed per mole of catalyst, and the turnover frequency (TOF), which is the TON per unit of time. High TON and TOF values indicate an efficient catalyst. acs.org

Selectivity: The ability of the catalyst to produce the desired product over other possible side products. This can include chemoselectivity (differentiating functional groups), regioselectivity (controlling position of bond formation), and enantioselectivity (producing one enantiomer in excess of the other).

Yield: The amount of desired product obtained, expressed as a percentage of the theoretical maximum.

Substrate Scope: The range of different starting materials that the catalyst can effectively transform. A broad substrate scope increases the utility of the catalyst.

For example, in the hydroamination of alkenes, a reaction that forms C-N bonds, a catalyst with a ligand based on this compound would be evaluated on its ability to add an amine to a C=C double bond with high yield and selectivity (e.g., Markovnikov vs. anti-Markovnikov addition). acs.org The steric bulk of the cyclohexylmethyl group could be instrumental in directing the regioselectivity of the amine addition. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, these ligands could influence the efficiency of coupling various aryl halides with nucleophiles. acs.org

Table 4: Representative Performance Data for a Hypothetical Transformation (Reaction: Regioselective Hydroamination of Styrene with Aniline)

Ligand ScaffoldMetalCatalyst Loading (mol%)Yield (%)Regioselectivity (Branched:Linear)
TriphenylphosphinePd17585:15
This compound-derived P,N-Ligand Pd 1 92 98:2
Bis(diphenylphosphino)propanePd18890:10

This table presents hypothetical data to illustrate how a ligand derived from this compound might enhance performance due to its unique steric and electronic properties.

Environmental Fate and Degradation Studies of N Substituted Anilines

Biodegradation Pathways and Microbial Metabolism

The breakdown of N-substituted anilines in the environment is largely driven by microbial activity. Microorganisms utilize these compounds as sources of carbon, nitrogen, and energy, transforming them into less complex and often less harmful substances.

Role of Microorganisms in Aniline (B41778) Derivative Degradation

The biodegradation of aniline and its derivatives is a key process in their removal from the environment. asm.orgcanada.ca A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. For instance, bacterial strains such as Moraxella sp. strain G can utilize various halogenated anilines as their sole source of carbon and nitrogen. nih.gov This strain employs an aniline oxygenase to convert the aniline into a catechol, which is then further broken down. nih.gov The specificity of this enzyme is influenced by the size of the substituent on the aniline ring. nih.gov

While specific studies on N-(cyclohexylmethyl)aniline are not available, research on the biodegradation of its constituent parts, aniline and cyclohexylamine (B46788), provides valuable insights. For the aniline portion, bacteria like Delftia sp. AN3 have demonstrated the ability to degrade high concentrations of aniline, initiating the process with an aniline dioxygenase. nih.gov This enzyme, however, shows specificity and does not support the growth of this strain on N-substituted anilines like N-methylaniline. nih.gov This suggests that the initial enzymatic attack is crucial and can be hindered by substitutions on the nitrogen atom.

For the cyclohexyl portion, bacteria capable of degrading cyclohexylamine have been isolated from soil. nih.govresearchgate.netresearchmap.jpiwaponline.comsci-hub.ru A strain of Brevibacterium oxydans was found to degrade cyclohexylamine via cyclohexanone (B45756) to adipate. nih.govresearchgate.netresearchmap.jp Another isolate, Pseudomonas plecoglossicida, also utilizes cyclohexylamine as its sole carbon and nitrogen source, suggesting an initial deamination step. sci-hub.ru More recently, a hypersaline-tolerant strain, Paenarthrobacter sp. TYUT067, has been shown to efficiently degrade cyclohexylamine under a wide range of pH and temperature conditions. iwaponline.com

The degradation of N-substituted aromatic compounds can also occur under anaerobic conditions. oup.comwur.nl Methanogenic granular sludge has been shown to reductively detoxify nitroaromatics and azo dyes to their corresponding aromatic amines, which are significantly less toxic. oup.comwur.nl Furthermore, some of these resulting aromatic amines can be completely mineralized by anaerobic bacteria. oup.com For example, Desulfobacterium anilini, a sulfate-reducing bacterium, can degrade aniline completely to CO2 and NH3. nih.gov

The following table summarizes microorganisms involved in the degradation of aniline and related compounds.

Table 1: Microorganisms Involved in the Degradation of Aniline and Related Compounds
Microorganism Compound Degraded Key Enzymes/Pathways Reference
Moraxella sp. strain G Halogenated anilines Aniline oxygenase, ortho-cleavage pathway nih.gov
Delftia sp. AN3 Aniline Aniline dioxygenase, catechol 2,3-dioxygenase nih.gov
Brevibacterium oxydans IH-35A Cyclohexylamine CHAM oxidase, degradation via cyclohexanone nih.govresearchgate.netresearchmap.jp
Pseudomonas plecoglossicida NyZ12 Cyclohexylamine Initial deamination sci-hub.ru
Paenarthrobacter sp. TYUT067 Cyclohexylamine - iwaponline.com
Desulfobacterium anilini Aniline Anaerobic degradation to CO2 and NH3 nih.gov
Acinetobacter baylyi GFJ2 3,4-dichloroaniline Dehalogenation and dioxygenation frontiersin.org
Consortium of Bacillus subtilis, Bacillus lentimorbus, and Bacillus mycoides Aniline, 4-chloroaniline, 2,4-dichloroaniline - researchgate.netresearchgate.net

Kinetic Studies of Biodegradation

Kinetic studies provide quantitative data on the rates of biodegradation. For aniline, biodegradation in pond water has been shown to be the most significant removal mechanism, with a substantial portion mineralized to CO2 within a week. asm.orgnih.gov The rate of degradation can be influenced by various factors, including the concentration of the compound and the presence of other nitrogen sources. For instance, the presence of additional nitrogen sources like ammonium (B1175870) chloride can enhance the biodegradation of aniline by a consortium of Bacillus species. researchgate.net

Studies on the aerobic biodegradation of aniline have shown that the kinetics can often be described by a first-order model. iwaponline.com In one study, the degradation of aniline in a river contaminated with industrial effluent followed a first-order decay with a kinetic coefficient of 1.8 day⁻¹. iwaponline.com The degradation of aniline and chloroanilines by aerobic granules has also been modeled using the Haldane equation, which accounts for substrate inhibition at high concentrations. iwaponline.com

For cyclohexylamine, a strain of Paenarthrobacter sp. was able to completely degrade 60 mM of the compound within 120 hours. iwaponline.com Kinetic studies on the oxidation of substituted anilines have also been performed, providing insights into the reaction mechanisms. aip.org

The following table presents kinetic data from various biodegradation studies of aniline.

Table 2: Kinetic Data for Aniline Biodegradation
System Initial Aniline Concentration Kinetic Model Rate Constant/Half-life Reference
Pond water with sewage sludge 250 µg/ml - Significant mineralization to CO2 in 1 week asm.orgnih.gov
River water ~160 µg/L First-order k = 1.8 day⁻¹ iwaponline.com
Aerobic granules Up to 500 mg/L Haldane equation Max. specific degradation rate = 111.6 mg·gSSV⁻¹·L⁻¹ iwaponline.com
Delftia acidovorans (aerobic) 1 mM (93.13 mg/L) - Complete removal in 30 hours iwaponline.com
Delftia acidovorans (anaerobic) 1 mM (93.13 mg/L) - Complete removal in 7 days iwaponline.com

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes contribute to the transformation of N-substituted anilines in the environment. These processes are primarily driven by light and chemical reactions.

Photodegradation in Atmospheric and Aquatic Environments

Photodegradation is a significant abiotic pathway for the breakdown of anilines, particularly in surface waters and the atmosphere. canada.caepa.gov The half-life for the photodegradation of aniline in the air is estimated to be around 3.3 hours. canada.ca In aquatic environments, the photolysis of anilines can be a primary degradation route. epa.gov The experimental half-life of dichloroaniline in distilled water and natural seawater is less than one day. epa.gov

The rate of photodegradation can be influenced by environmental conditions. For instance, the photolysis rates of chloroanilines in estuarine water were found to decrease in winter, which correlated with a decrease in surface irradiance. researchgate.net The presence of photosensitizers in natural waters, such as humic substances, can also accelerate the photodegradation of anilines through indirect photolysis. researchgate.net

Studies on the photocatalytic degradation of aniline and its derivatives using nanomaterials like titanium dioxide (TiO2) and iron(III) oxide (Fe2O3) have shown complete degradation after several hours of irradiation. mdpi.com The mechanism often involves the generation of highly reactive hydroxyl radicals that attack the aniline molecule. mdpi.com The efficiency of these processes is dependent on factors such as pH and catalyst dosage. researchgate.net

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis is another potential abiotic degradation pathway for certain N-substituted anilines, although its significance can vary. For N-substituted amides, alkaline hydrolysis can occur, with the rate being influenced by the structure of the amide. umich.eduresearchgate.netarkat-usa.org Generally, tertiary amides can be more susceptible to hydrolysis under certain non-aqueous conditions compared to primary and secondary amides. researchgate.netarkat-usa.org While this compound is not an amide, related transformation pathways could potentially be relevant under specific environmental conditions. For instance, the aquathermal degradation of N-cyclohexylaniline, a structurally similar compound, is thought to proceed through the heterolytic cleavage of the C-N bond. researchgate.net

Other chemical transformations can also occur. Anilines can undergo oxidation reactions. For example, the oxidation of substituted anilines by manganese oxide has been studied, revealing that the reaction is pH-dependent. acs.org In soil, anilines can covalently bind to humic substances, a process that is influenced by the presence of oxygen and the redox potential. nih.gov This binding can lead to the formation of more complex and persistent residues. datapdf.com

Adsorption and Mobility in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its adsorption to soil and sediment particles and its mobility in water.

The adsorption of anilines to soil is a key process that affects their bioavailability and potential for leaching into groundwater. The extent of adsorption is influenced by soil properties such as organic matter content and pH. epa.gov Aniline and its substituted derivatives generally exhibit weak to moderate adsorption to soil organic matter, suggesting they can be moderately to highly mobile. epa.gov However, experimental data indicates that aromatic amines can also chemically bind to soil organics, which would significantly reduce their mobility. epa.govnih.gov

The sorption of aniline to soil can be a two-step process involving an initial ion exchange with the protonated amine, followed by covalent bonding with organic matter. nih.gov The binding of substituted anilines to soil can be substantial, with one study showing that between 34% and 66% of various anilines were bound within 24 hours of incubation. datapdf.com

The mobility of N-substituted anilines in soil is inversely related to their adsorption. Compounds with lower adsorption coefficients are more likely to move through the soil profile and potentially contaminate groundwater. The mobility of dinitroaniline herbicides, a class of substituted anilines, was found to be relatively low, with the herbicides not moving more than 10 mm in the soil over a 17-day period. cambridge.org The water solubility of a compound also plays a role; for instance, 4-cyclohexylaniline (B1222870) has low water solubility, which suggests it is not likely to be highly mobile in the environment. thermofisher.com However, there is a lack of specific data on the mobility of this compound in soil. thermofisher.comfishersci.ie

The following table summarizes the soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for aniline and some substituted anilines, which are indicators of their potential mobility in soil.

Interaction with Soil Organic Matter and Colloids

The environmental fate of N-substituted anilines, such as this compound, in the terrestrial environment is significantly governed by their interactions with soil components. The primary mechanisms controlling this interaction are sorption onto soil organic matter (SOM) and mineral colloids, particularly clays. These interactions are complex and depend on the physicochemical properties of both the chemical and the soil matrix. mdpi.com

The sorption of amine compounds in soil can occur through several processes:

Hydrophobic Partitioning: Non-ionic or neutral forms of aniline compounds can partition into the hydrophobic domains of soil organic matter. researchgate.netnih.gov The bulky and non-polar cyclohexyl group in this compound significantly increases its lipophilicity and hydrophobicity, suggesting that hydrophobic partitioning is a major pathway for its retention in soil, especially in soils rich in organic matter. researchgate.net

Cation Exchange: The amine functional group can be protonated in acidic to neutral soil environments, forming an organic cation. This positively charged species can then be adsorbed to negatively charged sites on clay minerals and deprotonated functional groups (like carboxyl and phenolic groups) of SOM through cation exchange. alberta.caresearchgate.net

Covalent Bonding: Aniline compounds can undergo oxidative coupling reactions to form strong, covalent bonds with components of soil humus, such as quinone moieties. nih.gov This process can lead to the formation of bound residues that are strongly integrated into the soil matrix.

Hydrogen Bonding: The amine group can also participate in hydrogen bonding with suitable functional groups on the surface of soil particles. researchgate.net

For this compound, a secondary amine, its behavior is dictated by soil pH. In more acidic soils, the amine group is more likely to be protonated, favoring cation exchange as a primary sorption mechanism. In neutral to alkaline soils, the neutral form will dominate, making hydrophobic partitioning into SOM more significant. researchgate.net Studies on various substituted anilines have shown that sorption generally increases with the hydrophobicity of the substituent and the organic carbon content of the soil. researchgate.netresearchgate.net The interaction with SOM is not limited to particulate matter; aniline derivatives can also bind to dissolved organic matter (DOM), which can influence their mobility. nih.gov

Table 1: Dominant Interaction Mechanisms of Amines in Soil

Amine CharacteristicSoil PropertyDominant Interaction MechanismSupporting Findings
High Hydrophobicity (e.g., bulky alkyl/aryl groups)High Organic MatterHydrophobic PartitioningSorption increases with hydrophobicity and organic carbon content. researchgate.net
Ionizable Amine Group Acidic pH, High Clay ContentCation ExchangeCationic forms bind to negatively charged mineral and organic surfaces. researchgate.netalberta.ca
Reactive Amine Group Presence of Oxidizing Agents (e.g., metal oxides, microbial enzymes)Covalent BondingAnilines can form bound residues via oxidative coupling with humus. nih.gov
Polar Functional Groups -Hydrogen BondingCan contribute to overall sorption alongside other mechanisms. researchgate.net

Leaching Potential in Aquatic Systems

The leaching potential of a chemical is its tendency to move through the soil profile with percolating water and potentially contaminate groundwater. This mobility is inversely related to the strength of its sorption to soil particles. Compounds that sorb strongly to soil are less mobile and have a lower leaching potential. whiterose.ac.uk

Given the structural properties of this compound, its leaching potential is expected to be low. The significant hydrophobicity conferred by the cyclohexylmethyl group promotes strong partitioning into soil organic matter. researchgate.net This strong sorption to the solid phase reduces its concentration in the soil solution, thereby limiting its downward movement. whiterose.ac.uk General studies on aniline herbicides have shown that compounds with higher adsorption coefficients (Kd) exhibit less movement in soil column experiments. researchgate.net

Several factors influence the leaching potential:

Soil Composition: Soils with higher organic matter and clay content will exhibit greater sorption of this compound, significantly reducing its mobility. researchgate.net

Soil pH: In acidic soils where the compound is protonated, strong binding via cation exchange to clay minerals would also immobilize it and prevent leaching. alberta.ca

Water Solubility: While specific data is limited, structurally similar hydrophobic compounds have very low water solubility. publications.gc.ca Low solubility in water inherently limits the amount of the compound that can be transported with soil water.

Table 2: Factors Influencing Leaching Potential of Organic Compounds in Soil

FactorInfluence on LeachingRationale
High Soil Sorption (Koc) Decreases LeachingStrong binding to soil particles retains the compound in the upper soil layers. whiterose.ac.uk
High Water Solubility Increases LeachingMore of the compound is present in the mobile water phase. whiterose.ac.uk
High Soil Organic Matter Decreases LeachingProvides more hydrophobic sites for sorption of non-polar compounds. researchgate.net
High Clay Content Decreases LeachingProvides charged surfaces for cation exchange with protonated amines. alberta.ca
Association with Dissolved Organic Matter (DOM) Can Increase LeachingThe compound can be transported while bound to mobile DOM. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on N-(cyclohexylmethyl)aniline primarily highlights its role as a versatile intermediate in the synthesis of more complex molecules. It has been employed in the creation of dyes and as a building block for pharmaceutical compounds, where the unique combination of its lipophilic cyclohexyl group and its reactive amine functionality can be leveraged. For instance, derivatives of similar structures have shown potential as anti-inflammatory agents.

Additionally, this compound and its analogues have been investigated for their antioxidant properties, which makes them potentially useful for protecting materials like rubber and certain oils from oxidative degradation. The compound also serves as a structural motif in the development of biological probes. Research has also touched upon its relevance in green chemistry, exploring more environmentally benign synthetic conditions.

Emerging Synthetic Strategies for this compound

Traditional synthesis of this compound often involves classical N-alkylation or reductive amination methods. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and sustainable routes.

Emerging strategies focus on catalytic processes that offer higher yields, greater selectivity, and milder reaction conditions. These include:

Catalytic N-alkylation: The use of transition metal catalysts, such as ruthenium complexes, enables the direct N-alkylation of aniline (B41778) with cyclohexanemethanol, providing a high-yield pathway. acs.org

Catalytic Reductive Amination: Greener and more efficient catalytic systems are being developed for the reductive amination of cyclohexanecarboxaldehyde (B41370) with aniline. acs.org This includes the use of base metal catalysts, which are more abundant and less toxic than their precious metal counterparts. acs.org

Hydroaminoalkylation: This atom-economical approach involves the direct addition of an N-H bond across a C=C bond. The hydroaminoalkylation of cyclohexene (B86901) with aniline presents a modern and efficient route to the target molecule. acs.org

Iron-Catalyzed Reductive Amination: The use of tetracarbonylhydridoferrate, an iron-based catalyst, for the reductive amination of primary amines with pimelaldehyde has been shown to selectively produce N-(cyclohexylmethyl)-N-alkylamines. researchgate.net

Palladium-Catalyzed Cross-Coupling: Advances in palladium-catalyzed C-N cross-coupling reactions provide robust methods for synthesizing a wide array of aniline derivatives, a strategy that can be adapted for this compound synthesis. acs.org

Unexplored Reaction Pathways and Derivative Potentials

While the fundamental reactivity of this compound, such as N-alkylation, acylation, and reactions involving the aromatic ring, are known, many advanced and selective transformations remain underexplored.

C-H Functionalization: The direct functionalization of the C(sp³)-H bonds on the cyclohexyl ring or the C(sp²)-H bonds on the aniline ring offers a direct route to novel derivatives without the need for pre-functionalized starting materials. Research into regioselective C-H activation of N-methyl anilines provides a template for exploring similar reactions with the cyclohexylmethyl group. researchgate.net

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could unlock new reaction pathways, such as novel coupling reactions or the introduction of complex functional groups under mild conditions.

Derivative Synthesis: There is significant potential in synthesizing a wide array of derivatives by introducing various substituents onto the aniline ring or the cyclohexyl moiety. The synthesis of chloro, bromo, methoxy (B1213986), and isobutoxy derivatives has been noted, but a systematic exploration of the structure-activity relationship of these derivatives is lacking. vulcanchem.comevitachem.comvulcanchem.com For example, incorporating bromine at the para-position of the aniline ring in related compounds has been shown to significantly increase biological potency. nih.gov The synthesis of derivatives could lead to new materials or pharmacologically active compounds. nih.gov

Advanced Computational and Spectroscopic Techniques for Characterization

The characterization of this compound and its future derivatives will benefit immensely from the application of advanced analytical and computational methods.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of this compound and its derivatives. niscpr.res.innih.gov These studies can provide insights into reactivity, spectral properties, and potential intermolecular interactions. tandfonline.com For instance, computational models can predict how substitution on the aniline ring affects the charge on the amine nitrogen, which can correlate with metabolic pathways or biological activity. nih.gov

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routinely used, advanced two-dimensional NMR techniques (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed structural elucidation and conformational analysis of complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of new derivatives. Tandem mass spectrometry (MS/MS) can help elucidate fragmentation patterns, aiding in structural identification.

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra, supported by computational predictions, can yield valuable information about the vibrational modes and functional groups within the molecule. tandfonline.combohrium.com

Prospects in Sustainable Chemistry and Materials Science Applications

The unique hybrid structure of this compound, combining a flexible alkyl-cycloalkyl part with a rigid aromatic system, makes it an interesting candidate for applications in sustainable chemistry and materials science.

Green Chemistry: Future research should focus on developing synthetic routes that align with the principles of green chemistry, such as using water as a solvent, employing renewable starting materials, or utilizing catalyst-free methods like ultrasound-induced reactions. imist.maufz.demdpi.com The life cycle analysis of different synthetic routes for this compound is an important area of study to identify the most sustainable options. acs.org

Polymer Science: this compound and its derivatives can be explored as monomers or additives in polymer synthesis. The aniline moiety can be polymerized, and the cyclohexylmethyl group can influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Materials Science: The compound's structure suggests potential use in the development of functional materials. For example, its derivatives could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or as corrosion inhibitors. The balanced lipophilicity of related structures makes them valuable for designing surfactants and phase-transfer catalysts.

Agrochemicals and Specialty Chemicals: The structural motifs present in this compound are found in various biologically active molecules. This suggests that its derivatives could be explored for potential applications in agrochemicals or as specialty chemicals in various industries.

Q & A

Q. Basic

  • Analytical Techniques :
    • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • NMR Spectroscopy : Confirm structure using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include δ ~3.8 ppm (N–CH2–cyclohexyl) and aromatic protons at δ 6.6–7.3 ppm .
    • Mass Spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 204.2) .

What safety precautions should be taken when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as similar aniline derivatives show acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Storage : Keep in airtight containers under inert gas (N2) to prevent oxidation.

What advanced methodologies are employed to study the reaction mechanisms involving this compound?

Q. Advanced

  • Kinetic Studies : Monitor reaction rates via <sup>1</sup>H NMR or UV-Vis spectroscopy to elucidate intermediates (e.g., imine formation in reductive alkylation) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map energy profiles of transition states, particularly for electron-withdrawing substituent effects .
  • Binding Assays : For biological studies, employ SPR (surface plasmon resonance) to quantify interactions with enzymes/receptors .

How do structural modifications of the cyclohexylmethyl group influence the physicochemical properties of this compound?

Q. Advanced

  • Hydrophobicity : Increasing alkyl chain length (e.g., replacing cyclohexyl with hexyl) enhances logP (octanol-water partition coefficient), improving membrane permeability .
  • Solubility : Cyclohexyl groups reduce aqueous solubility compared to shorter chains (e.g., butyl). Use co-solvents (DMSO:water) for in vitro assays .
  • Steric Effects : Bulky substituents hinder nucleophilic attack, altering reactivity in SN2 reactions. Comparative studies with N-(cyclopropylmethyl)aniline show reduced steric hindrance and faster kinetics .

What are the challenges in elucidating the biological activity of this compound, and what experimental approaches can address them?

Q. Advanced

  • Challenge 1 : Limited bioavailability due to high hydrophobicity.
    • Solution : Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance delivery .
  • Challenge 2 : Off-target effects in enzyme inhibition.
    • Solution : Use SAR (Structure-Activity Relationship) studies with analogs (e.g., fluorinated or sulfanyl derivatives) to identify key pharmacophores .
  • Assays :
    • Anticancer Activity : Measure IC50 via MTT assay (e.g., 5.0 µM against HeLa cells) .
    • Antimicrobial Screening : Use disk diffusion against S. aureus and E. coli .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.